![molecular formula C8H15ClFN B13475029 6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)
6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorobicyclo[411]octan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15ClFN It is a bicyclic amine derivative that contains a fluorine atom at the 6th position and an amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated amines.
Scientific Research Applications
6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride
- 6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid
Uniqueness
6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride is unique due to its specific bicyclic structure and the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H15ClFN |
|---|---|
Molecular Weight |
179.66 g/mol |
IUPAC Name |
6-fluorobicyclo[4.1.1]octan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H14FN.ClH/c9-7-3-1-2-4-8(10,5-7)6-7;/h1-6,10H2;1H |
InChI Key |
KHOUEBFZZLXNJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC(C1)(C2)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


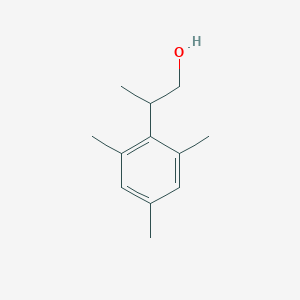
![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)
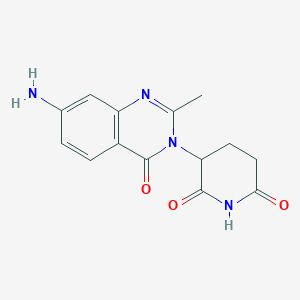
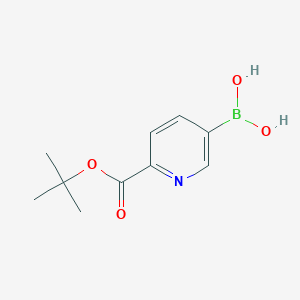
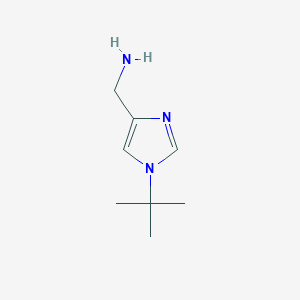
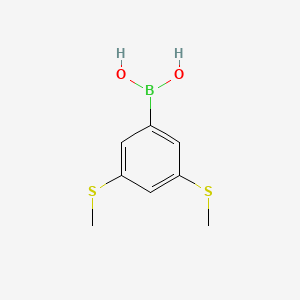
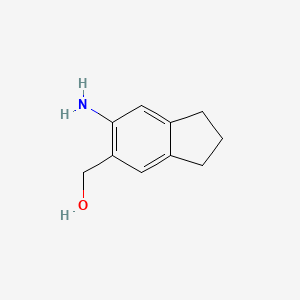
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13474997.png)
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
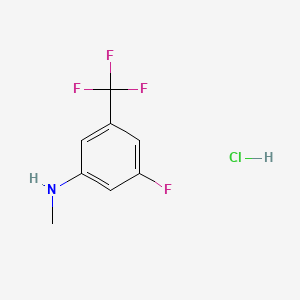
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)

